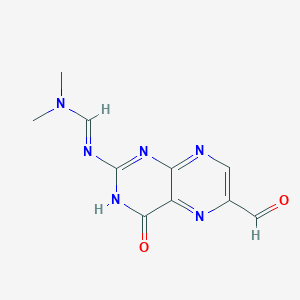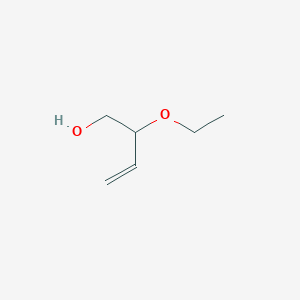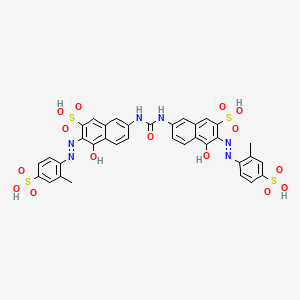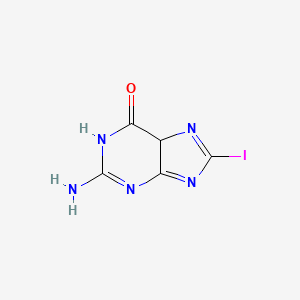
2-Amino-8-iodo-5,9-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-iodo-5,9-dihydropurin-6-one is a chemical compound with the molecular formula C5H4IN5O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is notable for its unique structure, which includes an iodine atom, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-iodo-5,9-dihydropurin-6-one typically involves the iodination of a purine derivative. One common method includes the reaction of 2-amino-6-chloropurine with iodine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective iodination at the 8-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-iodo-5,9-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions are typical, using reagents like aryl halides and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-8-azido-5,9-dihydropurin-6-one can be formed.
Oxidation Products: Oxidation can lead to the formation of this compound derivatives with higher oxidation states.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.
Applications De Recherche Scientifique
2-Amino-8-iodo-5,9-dihydropurin-6-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique structure.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-8-iodo-5,9-dihydropurin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom plays a crucial role in these interactions, potentially altering the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chloropurine
- 2-Amino-8-bromopurine
- 2-Amino-6-iodopurine
Comparison
Compared to similar compounds, 2-Amino-8-iodo-5,9-dihydropurin-6-one is unique due to the position of the iodine atom, which significantly influences its chemical reactivity and biological activity. The presence of iodine at the 8-position makes it more reactive in substitution and coupling reactions compared to its 6-iodo counterpart. Additionally, its biological interactions may differ, providing distinct therapeutic potentials.
Propriétés
Numéro CAS |
21323-46-6 |
|---|---|
Formule moléculaire |
C5H4IN5O |
Poids moléculaire |
277.02 g/mol |
Nom IUPAC |
2-amino-8-iodo-1,5-dihydropurin-6-one |
InChI |
InChI=1S/C5H4IN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h1H,(H3,7,8,9,10,11,12) |
Clé InChI |
BMZKHQGSDZCPHE-UHFFFAOYSA-N |
SMILES canonique |
C12C(=O)NC(=NC1=NC(=N2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
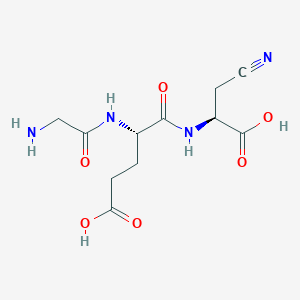
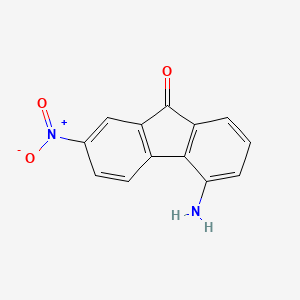


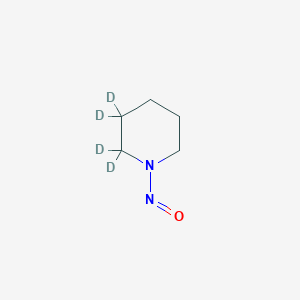
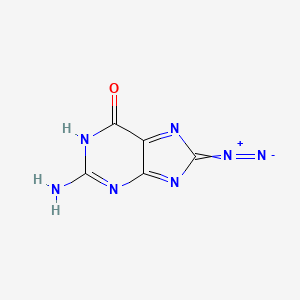
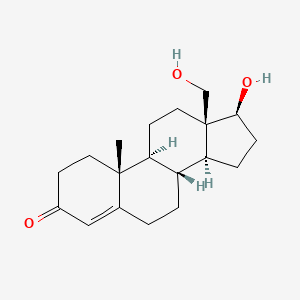
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
